Urinary Excretion Abundance: p-Hydroxy Levomilnacipran (1%) vs. N-Desethyl Levomilnacipran (18%) vs. Unchanged Levomilnacipran (58%)
In the definitive human mass balance study using [14C]-levomilnacipran, p-hydroxy levomilnacipran accounted for only ≤1.2% of the administered dose in human urine, making it a low-abundance minor metabolite. By direct comparison, N-desethyl levomilnacipran—the major metabolite—accounted for approximately 18% of the administered dose, and unchanged parent levomilnacipran represented 58.4% of renally excreted radioactivity [1]. This 18-fold difference between p-hydroxy levomilnacipran and N-desethyl levomilnacipran underscores the necessity of using the correct authenticated reference standard for each metabolite. The FDA prescribing information corroborates these figures: p-hydroxy levomilnacipran = 1%, N-desethyl levomilnacipran ≈ 18%, levomilnacipran glucuronide = 4% [2].
| Evidence Dimension | Percentage of administered dose excreted in human urine |
|---|---|
| Target Compound Data | ≤1.2% (p-hydroxy levomilnacipran); also reported as 1% in FDA label |
| Comparator Or Baseline | N-desethyl levomilnacipran: 18.2% (primary study) / ≈18% (FDA label); unchanged levomilnacipran: 58.4% |
| Quantified Difference | Target compound is ~18-fold lower in urinary abundance than N-desethyl levomilnacipran; ~58-fold lower than unchanged parent drug |
| Conditions | Human subjects; oral administration of [14C]-levomilnacipran solution; urine collected over full excretion period; radioactivity measured by liquid scintillation counting; metabolite identification by LC-MS/MS |
Why This Matters
Procurement of p-hydroxy levomilnacipran as a distinct authenticated standard is essential because its low physiological abundance demands a high-purity, well-characterized reference material to achieve reliable quantification at trace levels in bioanalytical and impurity assays.
- [1] Brunner V, Maynadier B, Chen L, Roques L, Hude I, Séguier S, Barthe L, Hermann P. Disposition and metabolism of [14C]-levomilnacipran, a serotonin and norepinephrine reuptake inhibitor, in humans, monkeys, and rats. Drug Design, Development and Therapy. 2015;9:3199-3215. doi:10.2147/DDDT.S80886. View Source
- [2] U.S. FDA. FETZIMA (levomilnacipran) extended-release capsules prescribing information. 2023. Section 12.3 Pharmacokinetics. View Source
